molecular formula C16H15NO4S B8683420 Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

Methyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate

Cat. No. B8683420
M. Wt: 317.4 g/mol
InChI Key: DHTBNYJTBNLKDO-UHFFFAOYSA-N
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Patent
US07557140B2

Procedure details

A solution of 3-(3-chlorosulfonylphenyl)acrylic acid methyl ester (3) (0.640 g, 2.45 mmol) in dichloromethane (2 ml) was added to a mixture of aniline (0.465 g, 4.99 mmol) and pyridine (1 ml), and the resultant solution was stirred at 50° C. for one hour. The reaction mixture was evaporated and the residue was partitioned between ethyl acetate and 10% HCl. The organic layer was washed successively with water, saturated NaCl, and dried (Na2SO4). The solvent was removed and the residue was chromatographed on silica gel with chloroform-ethyl acetate (7:1, v/v) as eluent. The obtained product was washed with diethyl ether to give the title compound (0.226 g, 29%). 1H NMR (CDCl3, HMDSO), δ: 3.72 (3H, s); 6.34 (1H, d, J=16.0 Hz); 6.68 (1H, br s); 6.92-7.89 (10H, m).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([S:12](Cl)(=[O:14])=[O:13])[CH:7]=1.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.N1C=CC=CC=1>ClCCl>[CH3:1][O:2][C:3](=[O:16])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([S:12](=[O:14])(=[O:13])[NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
COC(C=CC1=CC(=CC=C1)S(=O)(=O)Cl)=O
Name
Quantity
0.465 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 10% HCl
WASH
Type
WASH
Details
The organic layer was washed successively with water, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel with chloroform-ethyl acetate (7:1
WASH
Type
WASH
Details
The obtained product was washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC(C=CC1=CC(=CC=C1)S(NC1=CC=CC=C1)(=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.226 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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